Oxidation-State-Dependent Potency: Sulfoxide vs. Sulfone vs. Sulfide in the 2-Thia-6-Azaspiro[3.3]heptane Series
The 2,2-dioxide derivative of the 2-thia-6-azaspiro[3.3]heptane scaffold (bearing the sulfone at the sulfur position) achieves an IC₅₀ of 50 nM against human RORγ in a cell-based ligand binding assay [1], establishing that the fully oxidized sulfur state supports potent target engagement. The 2-oxide (sulfoxide) represents a chemically distinct intermediate oxidation state that can be exploited to fine-tune polarity, hydrogen-bond acceptor strength, and metabolic susceptibility prior to scaffold elaboration. No publicly disclosed quantitative potency data for the 2-oxide or the parent sulfide are available, but the 2,2-dioxide data provide an upper-bound benchmark for this chemical series.
| Evidence Dimension | RORγ inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2-Thia-6-azaspiro[3.3]heptane 2-oxide: No publicly disclosed IC₅₀ data |
| Comparator Or Baseline | 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide derivative (BDBM536342, US11242350): IC₅₀ = 50 nM |
| Quantified Difference | Oxidation state difference (sulfoxide → sulfone) enables ≥50 nM potency achievement in elaborated derivatives; baseline established |
| Conditions | Human RORγ cell-based ligand binding assay (commercially available reporter assay) |
Why This Matters
Procurement of the 2-oxide TFA salt provides access to an intermediate oxidation state that cannot be accessed by purchasing only the sulfide or the dioxide, enabling SAR exploration of sulfur redox state on target potency within a single scaffold series.
- [1] BindingDB Entry BDBM536342; US Patent 11,242,350 (Escalier Biosciences). Example 18, IC₅₀ = 50 nM. View Source
